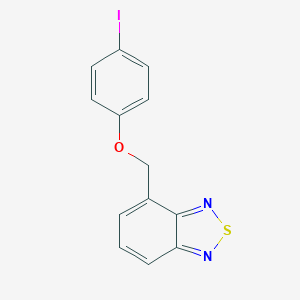![molecular formula C17H16BrNO3 B299534 4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide](/img/structure/B299534.png)
4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Mécanisme D'action
The mechanism of action of 4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide involves the inhibition of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. It has also been found to inhibit the activity of certain receptors in the brain, which are involved in the regulation of pain and temperature.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide have been extensively studied. This compound has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been found to have potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide in lab experiments include its potent anti-inflammatory, analgesic, and antipyretic properties. This compound has also been found to have potential applications in the treatment of various diseases, making it an attractive candidate for further research. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the research on 4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide. One potential direction is to further explore its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its potential toxicity and safety in greater detail. Additionally, further studies could be conducted to determine the optimal dosage and administration of this compound for maximum efficacy. Overall, the potential applications of 4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide in scientific research are vast, and further studies are needed to fully understand its potential.
Conclusion
In conclusion, 4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide is a chemical compound that has shown significant potential in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. This compound has potential applications in the treatment of various diseases and could be a valuable tool in scientific research. Further studies are needed to fully understand its potential and to determine the optimal dosage and administration for maximum efficacy.
Méthodes De Synthèse
The synthesis of 4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide involves the reaction of 4-bromo-N-phenylbenzamide with 1,3-dioxane-2-carboxylic acid in the presence of a catalyst. The reaction takes place under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization. The purity of the final product is confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide has shown potential applications in scientific research, particularly in the field of medicine. This compound has been studied for its anti-inflammatory, analgesic, and antipyretic properties. It has also been found to have potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Formule moléculaire |
C17H16BrNO3 |
|---|---|
Poids moléculaire |
362.2 g/mol |
Nom IUPAC |
4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C17H16BrNO3/c18-14-7-5-12(6-8-14)16(20)19-15-4-1-3-13(11-15)17-21-9-2-10-22-17/h1,3-8,11,17H,2,9-10H2,(H,19,20) |
Clé InChI |
SRISJYINKXEKSY-UHFFFAOYSA-N |
SMILES |
C1COC(OC1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Br |
SMILES canonique |
C1COC(OC1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-isopropoxyphenyl)-2-{2-oxo-2-[(2-phenoxyethyl)amino]ethoxy}benzamide](/img/structure/B299451.png)
![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B299454.png)


![N-[4-(acetylamino)phenyl]-2-[2,6-dimethyl-4-(methylsulfanyl)phenoxy]acetamide](/img/structure/B299459.png)
![3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299461.png)
![3,4,5-trimethoxy-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide](/img/structure/B299462.png)
![2-chloro-4,5-difluoro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B299465.png)
![2-[(2-pyridinylsulfanyl)methyl]-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B299466.png)


![1-[5-(1-Adamantyl)-2-furoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B299471.png)
![N-(1-benzyl-2-{[2-(2,6-dimethylphenoxy)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B299472.png)
![2-(benzylsulfanyl)-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299474.png)